Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone

Description

Overview and Chemical Significance

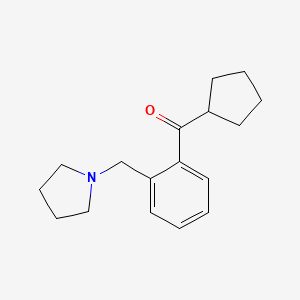

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone stands as a remarkable example of structural diversity within the aromatic ketone family, possessing the molecular formula C17H23NO and a molecular weight of 257.37 grams per mole. The compound's chemical structure is defined by the Simplified Molecular Input Line Entry System notation O=C(C1CCCC1)C2=CC=CC=C2CN3CCCC3, which illustrates the intricate connectivity between its constituent molecular fragments. This organic molecule represents a convergence of multiple chemical functionalities, incorporating a five-membered saturated carbocyclic ring, an aromatic benzene system, a carbonyl functional group, and a nitrogen-containing heterocyclic pyrrolidine unit, creating a compound of exceptional synthetic and theoretical interest.

The chemical significance of this compound extends beyond its structural complexity to encompass its role as a versatile building block in organic synthesis. Research has demonstrated that this compound exhibits diverse biological activities, including antimicrobial properties against various bacterial strains, anticancer effects through apoptosis induction in cancer cell lines, and anti-inflammatory activities via inhibition of pro-inflammatory mediators. The compound's unique structural features contribute to its ability to interact with multiple biological targets, making it a valuable scaffold for medicinal chemistry investigations. Furthermore, the presence of both lipophilic cycloaliphatic and hydrophilic nitrogen-containing components provides the molecule with favorable pharmacokinetic properties, including enhanced membrane permeability and improved binding interactions with biological macromolecules.

The International Union of Pure and Applied Chemistry name for this compound, cyclopentyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone, reflects the systematic nomenclature that emphasizes the hierarchical arrangement of its functional groups. This nomenclature system provides crucial information about the compound's connectivity pattern, indicating that the cyclopentyl group is directly attached to the carbonyl carbon, while the pyrrolidine ring is connected through a methylene bridge to the phenyl ring at the position ortho to the ketone functionality. Such structural precision is essential for understanding the compound's chemical behavior and predicting its reactivity patterns in various synthetic transformations.

Historical Context and Development

The development of this compound can be traced to the broader historical evolution of ketone chemistry and the systematic exploration of aromatic ketone derivatives. While specific historical documentation of this particular compound's discovery is limited in the available literature, its structural characteristics place it within the context of twentieth and twenty-first-century advances in heterocyclic chemistry and medicinal chemistry research. The compound's synthesis methodology typically involves the reaction of cyclopentyl bromide with 2-(pyrrolidinomethyl)phenyl ketone in the presence of a base such as potassium carbonate, carried out in organic solvents like dimethylformamide at elevated temperatures.

The historical significance of compounds containing pyrrolidine rings can be traced to early pharmaceutical research, where nitrogen-containing heterocycles were recognized for their biological activity and therapeutic potential. The pyrrolidine moiety has been extensively studied since the early 1900s, with researchers recognizing its presence in numerous natural products and its utility as a pharmacophore in drug design. The incorporation of cyclopentyl groups into organic molecules gained prominence during the mid-twentieth century as chemists sought to develop compounds with improved lipophilicity and metabolic stability compared to their linear alkyl counterparts.

The emergence of this compound as a research target reflects the modern approach to drug discovery and chemical biology, where structural diversity and molecular complexity are pursued to identify compounds with novel biological activities. Contemporary research in the field of aryl ketones has revealed their ubiquitous presence in pharmaceuticals and natural products, with homologation strategies being developed to extend ketone chains and create structural analogs with enhanced properties. This historical progression demonstrates the evolution from simple ketone structures to more sophisticated molecular architectures that incorporate multiple functional groups and ring systems.

Position in Organic Chemistry and Ketone Chemistry

Within the broader framework of organic chemistry, this compound occupies a distinctive position as a multifunctional ketone that bridges several important chemical classifications. The compound belongs to the class of aromatic ketones, specifically substituted benzophenone derivatives, where the traditional phenyl-phenyl connectivity is replaced by a cycloaliphatic-aromatic arrangement. This structural modification significantly influences the compound's electronic properties, as the cyclopentyl group provides electron density to the carbonyl system while the pyrrolidinomethyl substituent introduces both steric and electronic effects that modulate the molecule's reactivity patterns.

From a ketone chemistry perspective, this compound demonstrates the versatility of the carbonyl functional group in accommodating diverse substitution patterns while maintaining characteristic ketone reactivity. The compound undergoes typical ketone transformations, including oxidation reactions that can convert the ketone group to carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate and chromium trioxide. Reduction reactions represent another important aspect of its chemistry, with the ketone group being readily reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride. These transformations highlight the compound's utility as a synthetic intermediate in the preparation of related chemical structures.

The aromatic substitution chemistry of this compound adds another dimension to its chemical versatility. The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups using reagents like bromine or nitric acid under acidic conditions. The regioselectivity of these reactions is influenced by the electronic effects of both the ketone group and the pyrrolidinomethyl substituent, creating opportunities for selective functionalization. This reactivity pattern positions the compound as a valuable scaffold for the synthesis of more complex molecular architectures through strategic functional group manipulations.

The compound's position within heterocyclic chemistry is equally significant, as the pyrrolidine ring provides a platform for further chemical modifications and biological interactions. The nitrogen atom in the pyrrolidine ring can participate in hydrogen bonding interactions, coordinate with metal centers, and undergo various nitrogen-specific transformations, expanding the compound's utility in both synthetic and biological contexts. This multifaceted chemical behavior establishes this compound as an important representative of modern synthetic organic chemistry, where molecular complexity and functional diversity are pursued to address specific research objectives.

Research Objectives and Scope

The current research landscape surrounding this compound encompasses multiple scientific objectives that span from fundamental chemical characterization to applied biological investigations. Primary research objectives include the comprehensive understanding of the compound's synthetic accessibility through various methodological approaches, the detailed characterization of its chemical and physical properties, and the systematic exploration of its biological activities across different therapeutic areas. Contemporary studies focus on optimizing synthetic routes to achieve high-yield production of the compound while maintaining purity standards suitable for research applications.

Biological activity research represents a major scope of investigation, with studies demonstrating the compound's potential in antimicrobial applications. Research has shown that derivatives of benzophenone, including this compound, exhibit significant antimicrobial properties with the ability to inhibit the growth of various bacterial strains. This antimicrobial activity has prompted investigations into the compound's mechanism of action and its potential development as a therapeutic agent for treating bacterial infections. Additionally, anticancer research has revealed that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways related to proliferation and survival.

The scope of current research extends to structure-activity relationship studies, where modifications to the basic this compound scaffold are systematically evaluated to understand how structural changes influence biological activity. These studies involve the synthesis of related compounds with variations in the cycloalkyl ring size, substitution patterns on the aromatic ring, and modifications to the nitrogen-containing heterocycle. Such investigations provide valuable insights into the molecular features responsible for biological activity and guide the rational design of improved analogs with enhanced therapeutic potential.

Properties

IUPAC Name |

cyclopentyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(14-7-1-2-8-14)16-10-4-3-9-15(16)13-18-11-5-6-12-18/h3-4,9-10,14H,1-2,5-8,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLFCBAEGHKDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643678 | |

| Record name | Cyclopentyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-21-8 | |

| Record name | Cyclopentyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis and Decarboxylation of 2-Cyclopentyl Benzoylacetate

A widely reported industrially viable method involves hydrolyzing 2-cyclopentyl benzoylacetate esters under basic conditions, followed by thermal decarboxylation to yield cyclopentyl phenyl ketone with high purity and yield.

| Parameter | Details |

|---|---|

| Starting Material | 2-Cyclopentyl benzoylacetate (methyl or ethyl ester) |

| Base | Sodium hydroxide (NaOH) or potassium hydroxide (KOH) |

| Solvent | Water, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or mixtures thereof |

| Temperature | 60–100 °C (preferably 80–100 °C) |

| Reaction Time | 3–10 hours (commonly 5–8 hours) |

| Work-up | Cooling, extraction with ethyl acetate, washing with saturated sodium chloride, drying over anhydrous MgSO4 |

| Purification | Column chromatography (ethyl acetate: petroleum ether 1:10) |

- Yields range from approximately 69% to 87%, depending on the base, solvent, and reaction time.

- Purity of the final ketone product typically exceeds 99% after distillation or chromatography.

Example Data from Embodiments:

| Embodiment | Base Used | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 3 | NaOH | DMSO | 95 | 8 | Not specified | Hydrolysis and decarboxylation |

| 4 | NaOH | DMSO | 95 | 8 | 77.73 | Purified by chromatography |

| 5 | K2CO3 | DMF | 60 | 6 | Not specified | Alternative base and solvent |

| 6 | K2CO3 | DMF | 60 | 6 | 69.73 | Purified by chromatography |

| 7 | NaOH | Water | 95 | 10 | 79.33 | Water as green solvent |

| 10 | NaOH | Water/DMF mix | 100 | 5 | Not specified | Mixed solvent system |

This method avoids the harsh conditions and expensive catalysts associated with Grignard or precious metal-catalyzed routes, making it suitable for large-scale industrial production with lower environmental impact.

Grignard Reaction Route

An alternative classical method involves the Grignard reaction of phenylmagnesium bromide with cyclopentanone or related intermediates to form cyclopentyl phenyl ketone. This method requires:

- Strict anhydrous and oxygen-free conditions.

- Low temperatures (-78 °C to -45 °C).

- Use of magnesium chips and halides to generate the Grignard reagent.

- Quenching with hydrochloric acid to terminate the reaction.

- After quenching, the organic phase is separated and dried.

- Addition of tertiary methyl ether induces precipitation of impurities.

- Filtration and distillation yield the ketone product with purity >99%.

Palladium-Catalyzed Chelation-Assisted C-H Activation

Cyclopentyl phenyl ketone can also be used as a substrate in palladium-catalyzed ortho-arylation reactions, which may be relevant for further functionalization steps such as introducing the pyrrolidinomethyl group. This method involves:

- Palladium catalysts.

- Chelation-assisted C-H activation.

- Suitable for preparing ortho-substituted derivatives and phenanthrones.

While this is more relevant for downstream functionalization, it highlights the versatility of cyclopentyl phenyl ketone as a synthetic intermediate.

Introduction of the Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent is typically introduced via:

- Halogenation of the ortho position of the phenyl ring in cyclopentyl phenyl ketone.

- Subsequent nucleophilic substitution with pyrrolidine or related amines.

- Thermal rearrangement or further purification steps to obtain the final compound.

Though specific detailed protocols for this step on cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone are less commonly disclosed in open literature, analogous methods from related ketone derivatives suggest:

- Use of halogenating agents (e.g., N-bromosuccinimide) for selective ortho-halogenation.

- Amination under controlled conditions to avoid overreaction.

- Purification by chromatography or crystallization.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Hydrolysis & Decarboxylation | 2-Cyclopentyl benzoylacetate, NaOH/KOH, H2O/DMSO/DMF, 80-100 °C, 3-10 h | Mild conditions, scalable, eco-friendly | Requires purification steps | 69–87 | >99 |

| Grignard Reaction | Phenylmagnesium bromide, Mg chips, low temp (-78 °C), HCl quench | High purity product | Harsh, costly, low temp, toxic reagents | Not specified | >99 |

| Pd-Catalyzed C-H Activation | Pd catalyst, chelation-assisted ortho-arylation | Enables functionalization | Requires palladium catalyst | Not specified | Not specified |

| Halogenation + Amination | Halogenating agent, pyrrolidine | Direct introduction of pyrrolidinomethyl | Multi-step, requires control | Not specified | Not specified |

Research Findings and Industrial Considerations

- The hydrolysis and decarboxylation method using 2-cyclopentyl benzoylacetate esters is favored for industrial production due to its operational simplicity, environmental friendliness, and cost-effectiveness.

- Grignard-based methods, while classical, are less practical for scale-up due to stringent conditions and reagent costs.

- The use of palladium-catalyzed C-H activation opens pathways for selective functionalization but is more applicable in research or fine chemical synthesis rather than bulk production.

- Purification typically involves extraction, drying, and column chromatography or distillation to achieve high purity (>99%), essential for downstream applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl 2-(Piperidin-1-ylmethyl)phenyl Ketone

- CAS : 898773-83-6

- Molecular Formula: C₁₆H₂₁NO

- Molecular Weight : 243.34 g/mol .

- Structural Differences :

- Cyclopentyl → Cyclopropyl ring (three-membered vs. five-membered).

- Pyrrolidine → Piperidine (five-membered vs. six-membered amine).

- Hazard Profile :

- Piperidine’s larger ring size may reduce steric hindrance compared to pyrrolidine.

Cyclopentyl 2-(Thiomorpholinomethyl)phenyl Ketone

Cyclobutyl 4-(Pyrrolidinomethyl)phenyl Ketone

- CAS : 898776-99-3

- Molecular Formula: C₁₆H₂₁NO

- Molecular Weight : 243.35 g/mol .

- Structural Differences :

- Cyclopentyl → Cyclobutyl ring (four-membered).

- Substituent position: Ortho → para on the phenyl ring.

- Implications :

- Para substitution may reduce steric interactions compared to ortho positioning.

- Cyclobutyl’s intermediate ring size balances strain and stability.

Phenyl 2-Pyridyl Ketone

Comparative Data Table

Key Findings and Implications

Ring Size and Reactivity :

- Cyclopentyl analogs exhibit greater steric bulk and stability compared to cyclopropyl or cyclobutyl derivatives .

- Smaller rings (e.g., cyclopropyl) may enhance reactivity but introduce synthetic challenges.

Amine Substituent Effects :

- Piperidine (six-membered) vs. pyrrolidine (five-membered) alters hydrogen-bonding capacity and bioavailability .

- Thiomorpholine’s sulfur atom could influence metabolic stability or toxicity profiles .

Substituent Position :

- Ortho-substituted phenyl ketones (e.g., target compound) may exhibit distinct conformational preferences compared to para-substituted analogs .

Hazard Profiles :

- The parent compound lacks explicit GHS hazards, whereas the piperidine analog shows acute toxicity, suggesting structural modifications significantly impact safety .

Biological Activity

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Cyclopentyl group : A five-membered saturated ring which may influence lipophilicity and membrane permeability.

- Pyrrolidinomethyl group : A nitrogen-containing heterocycle that can enhance binding interactions with biological targets.

- Phenyl ketone moiety : Contributes to the compound's reactivity and potential interactions with various biological systems.

Antimicrobial Activity

Research indicates that derivatives of benzophenone, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Effects

Studies have demonstrated that benzophenone derivatives possess anticancer activities. This compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways related to proliferation and survival .

Anti-inflammatory Properties

The compound has also been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could make it beneficial for conditions characterized by chronic inflammation.

The biological activity of this compound is believed to involve several mechanisms:

- Endocrine Disruption : Similar to other benzophenone derivatives, it may exhibit endocrine-disrupting properties, impacting hormonal signaling pathways.

- Enzyme Interaction : The compound likely interacts with specific enzymes or receptors, modulating their activity which can lead to therapeutic effects in various disease models .

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit the proliferation of specific cancer cell lines. For example, a study reported a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, indicating dose-dependent effects .

In Vivo Studies

Animal model studies are necessary to further elucidate the pharmacokinetics and therapeutic potential of this compound. Preliminary findings suggest that administration of this compound can lead to tumor regression in xenograft models, supporting its anticancer efficacy .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Benzophenone derivatives | Yes | Moderate | Moderate |

| Other pyrrolidine derivatives | Variable | Variable | Limited |

Q & A

Q. What are the established synthetic routes for Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone, and how can reaction yields be optimized?

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids and halogenated precursors. Yield optimization requires careful control of catalysts (e.g., Pd-based), solvent systems (e.g., THF or DMF), and temperature. Purification via column chromatography or recrystallization is critical to isolate high-purity products. Impurity profiling using reference standards ensures reproducibility .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) monitors purity. Mass spectrometry (MS) provides molecular weight validation. Differential Scanning Calorimetry (DSC) can assess thermal stability, and X-ray crystallography resolves stereochemical ambiguities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats) and work in a fume hood. Respiratory protection (e.g., NIOSH-certified P95/P99 filters) is advised for aerosolized particles. Store in airtight containers away from oxidizers. Follow protocols for carcinogen handling, as structural analogs are classified as potential carcinogens .

Q. What in vitro models are suitable for assessing the biological activity of this compound?

Antifungal activity can be tested via broth microdilution assays (e.g., CLSI M27/M38 guidelines). Cytotoxicity screening in mammalian cell lines (e.g., HEK-293) identifies therapeutic windows. Enzyme inhibition studies (e.g., fluorometric assays) elucidate mechanistic interactions .

Advanced Research Questions

Q. How do conformational effects influence the reduction kinetics of this compound with sodium borohydride?

Kinetic studies on cycloalkyl phenyl ketones reveal that cyclopentyl substituents exhibit intermediate reactivity due to reduced ring strain compared to cyclopropane derivatives. Conformational flexibility in the cyclopentane ring stabilizes transition states, accelerating reduction rates. Temperature-dependent experiments (0–35°C) and computational modeling (DFT) quantify activation barriers .

Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for cyclopentane ring formation?

Isotopic labeling (e.g., ¹³C or ²H) tracks carbon migration during cyclization. Kinetic isotope effects (KIE) differentiate between concerted vs. stepwise mechanisms. Comparative studies with enzymatic analogs (e.g., ScyC in scytonemin biosynthesis) highlight divergences in decarboxylation-driven cyclization .

Q. What catalytic systems are effective for C(CO)–C(alkyl) bond cleavage in this compound derivatives?

Ultrathin N-doped carbon nanosheets catalyze oxidative cleavage under mild conditions, generating esters via radical pathways (e.g., HO· radicals). Substrates with β-C hydrogen atoms favor homolytic cleavage, validated by scavenger experiments (DMSO) and EPR spectroscopy .

Q. How does the steric environment of the pyrrolidinomethyl group affect the compound’s reactivity in nucleophilic additions?

Steric hindrance from the pyrrolidine ring slows nucleophilic attack at the ketone carbonyl. Substituent positioning (ortho vs. para) modulates electronic effects (e.g., resonance stabilization). Competitive experiments with bulkier nucleophiles (e.g., Grignard reagents) quantify steric contributions .

Q. What strategies mitigate toxicity risks during the handling and disposal of this compound?

Implement closed-system processing to minimize exposure. Neutralize waste with activated carbon or alkaline hydrolysis. Biodegradability assays (e.g., OECD 301) guide eco-friendly disposal. Chronic toxicity studies in model organisms (e.g., Daphnia magna) assess environmental impact .

Q. How can computational chemistry predict the metabolic pathways and degradation products of this compound?

Density Functional Theory (DFT) models predict oxidative hotspots (e.g., α-C positions). Molecular dynamics (MD) simulations track interactions with cytochrome P450 enzymes. Metabolite identification via in silico tools (e.g., Meteor Nexus) aligns with empirical LC-MS/MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.